molecular formula C10H18O3 B8304102 5-(4-Hydroxybutyl)oxepan-2-one

5-(4-Hydroxybutyl)oxepan-2-one

Cat. No.: B8304102
M. Wt: 186.25 g/mol
InChI Key: BFOVQRMJPLPELD-UHFFFAOYSA-N
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Description

5-(4-Hydroxybutyl)oxepan-2-one is a seven-membered lactone derivative featuring a hydroxyl-terminated butyl substituent at the 5-position of the oxepan-2-one ring. Its hydroxybutyl side chain distinguishes it from related oxepan-2-one derivatives, which exhibit diverse properties depending on substituent chemistry (e.g., tert-butyl, hydroxyethyl, or steroidal mimics) .

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

5-(4-hydroxybutyl)oxepan-2-one

InChI

InChI=1S/C10H18O3/c11-7-2-1-3-9-4-5-10(12)13-8-6-9/h9,11H,1-8H2

InChI Key

BFOVQRMJPLPELD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OCCC1CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(4-Hydroxybutyl)oxepan-2-one with three analogous lactones, emphasizing substituent effects on synthesis, stereochemistry, and applications.

5-(tert-Butyl)oxepan-2-one

  • Synthesis : Produced via Baeyer-Villiger oxidation in a study evaluating catalyst recyclability. Initial yields reached 84%, but microwave-assisted synthesis led to a 19% yield drop after five cycles (84% → 65%) due to catalyst degradation. Oil-bath reactions maintained consistent yields .
  • Applications : Primarily a model compound for optimizing catalytic methodologies rather than biological or polymeric uses.

5-(2-Hydroxyethyl)oxepan-2-one

  • Synthesis: Synthesized via tin octanoate-catalyzed polymerization as an "inimer" (initiator-monomer) for hyperbranched copolyesters. This highlights the role of hydroxyl groups in facilitating ring-opening polymerization .
  • Substituent Impact : The shorter hydroxyethyl chain enables compact branching in polymers, whereas a hydroxybutyl group might enhance flexibility or biodegradability in analogous systems.

(R)-5-[(1R,2R)-1-Ethyl-2-(4-oxocyclohexyl)butyl]oxepan-2-one

  • Synthesis : Constructed via stereoselective Baeyer-Villiger oxidation, generating eight stereoisomers. High-melting-point crystals (129–130°C) with (1R,2R,5R) configuration were isolated, demonstrating the importance of stereochemistry in bioactivity .
  • Substituent Impact : The complex cyclohexyl-ethyl side chain mimics steroidal androgen receptors, unlike the simpler hydroxybutyl chain, which lacks such bioactivity.

Comparative Data Table

Compound Substituent Synthesis Method Key Properties/Applications References
This compound 4-Hydroxybutyl Not explicitly described Hypothesized: Biodegradable polymers, drug delivery
5-(tert-Butyl)oxepan-2-one tert-Butyl Baeyer-Villiger oxidation Catalyst recyclability studies
5-(2-Hydroxyethyl)oxepan-2-one 2-Hydroxyethyl Click chemistry + polymerization Hyperbranched polymers
(R)-5-[(1R,2R)-1-Ethyl-2-(4-oxocyclohexyl)butyl]oxepan-2-one Cyclohexyl-ethyl Stereoselective Baeyer-Villiger Androgen-mimetic pseudosteroid

Key Research Findings

Substituent-Driven Reactivity : Hydroxyalkyl chains (e.g., hydroxyethyl or hydroxybutyl) enable polymerization or functionalization, while bulky groups (tert-butyl) or steroidal mimics prioritize stability or bioactivity .

Stereochemical Complexity : Multi-chiral-center lactones, like the pseudosteroid derivative, require precise synthesis and isolation techniques to retain bioactivity, a challenge less relevant to simpler hydroxybutyl variants .

Catalytic Efficiency : Microwave-assisted synthesis reduces catalyst lifetime for 5-(tert-butyl)oxepan-2-one, suggesting that hydroxybutyl derivatives may require optimized reaction conditions to maximize yield .

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